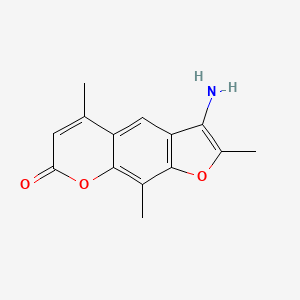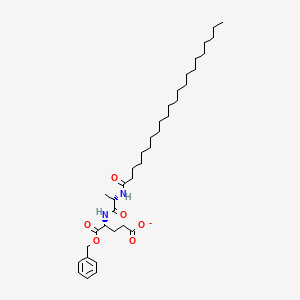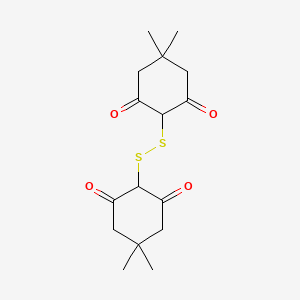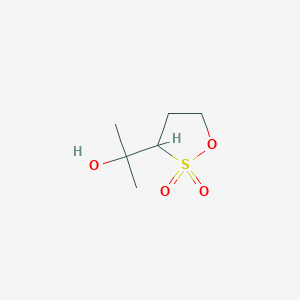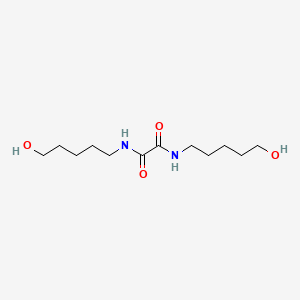
N~1~,N~2~-Bis(5-hydroxypentyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(5-hydroxypentyl)oxamide: is an organic compound with the molecular formula C12H24N2O4 It is a derivative of oxamide, characterized by the presence of two 5-hydroxypentyl groups attached to the nitrogen atoms of the oxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(5-hydroxypentyl)oxamide typically involves the reaction of oxalyl chloride with 5-amino-1-pentanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate oxalyl chloride derivative, which then reacts with the amine to form the desired oxamide. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods: Industrial production of N,N’-bis(5-hydroxypentyl)oxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards. Techniques such as recrystallization and chromatography may be employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-bis(5-hydroxypentyl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxamide core can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters
Aplicaciones Científicas De Investigación
Chemistry: N,N’-bis(5-hydroxypentyl)oxamide is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: In biological research, this compound can be used to study the interactions between small molecules and proteins. It may also serve as a building block for the synthesis of biologically active molecules .
Medicine: The compound’s ability to form stable complexes with metal ions can be exploited in drug design .
Industry: In the industrial sector, N,N’-bis(5-hydroxypentyl)oxamide can be used in the production of polymers and materials with specific properties. Its ability to form hydrogen bonds makes it useful in the design of self-assembled materials .
Mecanismo De Acción
The mechanism of action of N,N’-bis(5-hydroxypentyl)oxamide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and proteins, altering their activity. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules .
Comparación Con Compuestos Similares
- N,N’-bis(2-hydroxyethyl)oxamide
- N,N’-bis(3-hydroxypropyl)oxamide
- N,N’-bis(4-hydroxybutyl)oxamide
Comparison: N,N’-bis(5-hydroxypentyl)oxamide is unique due to the length of its hydroxypentyl chains, which can influence its solubility, reactivity, and ability to form hydrogen bonds. Compared to shorter-chain analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications in materials science and coordination chemistry .
Propiedades
Número CAS |
75396-54-2 |
|---|---|
Fórmula molecular |
C12H24N2O4 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
N,N'-bis(5-hydroxypentyl)oxamide |
InChI |
InChI=1S/C12H24N2O4/c15-9-5-1-3-7-13-11(17)12(18)14-8-4-2-6-10-16/h15-16H,1-10H2,(H,13,17)(H,14,18) |
Clave InChI |
GVJGLKAORPFTQA-UHFFFAOYSA-N |
SMILES canónico |
C(CCNC(=O)C(=O)NCCCCCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


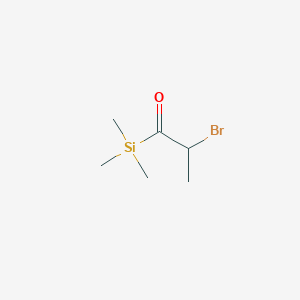
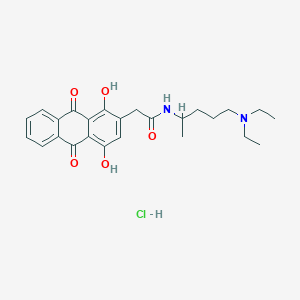
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
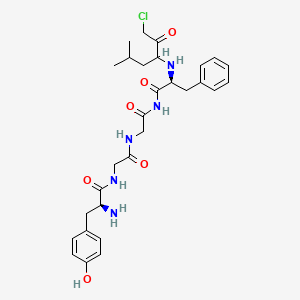
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)
![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
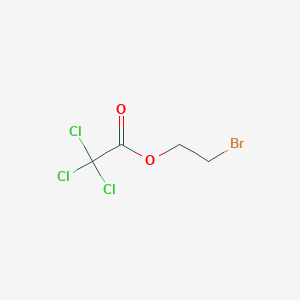
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
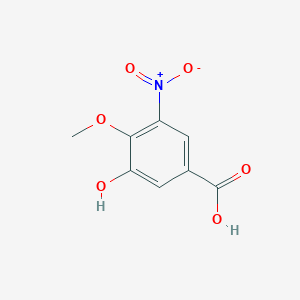
![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
